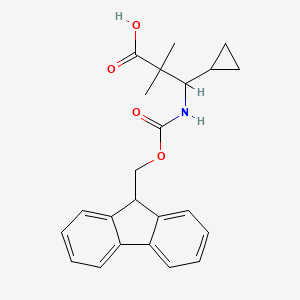
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid typically involves multiple steps. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate) . The reaction conditions, such as temperature, pressure, and time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in a variety of derivatives, depending on the functional groups involved .
Scientific Research Applications
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Uniqueness
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the cyclopropyl and dimethyl groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,21(25)26)20(14-11-12-14)24-22(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZKRKGHQTJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
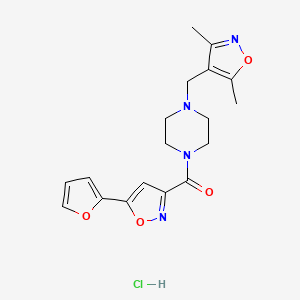
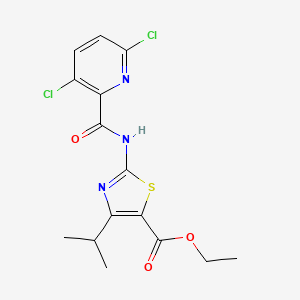
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)
![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)
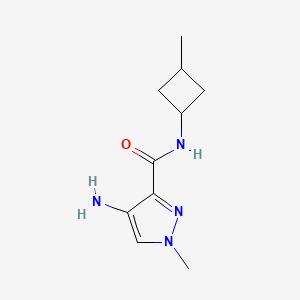
![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)
![2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B3019310.png)

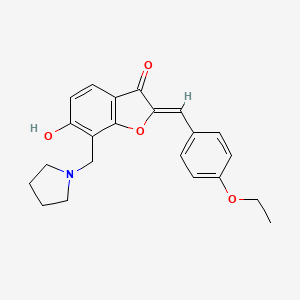
![2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019315.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3019317.png)
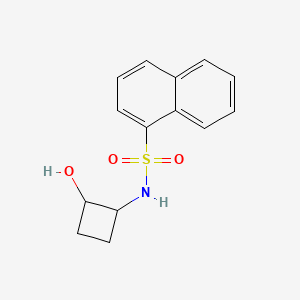
![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)
